2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine
Description
Properties
CAS No. |
919200-67-2 |
|---|---|
Molecular Formula |
C10H6ClF2N3 |
Molecular Weight |
241.62 g/mol |
IUPAC Name |
2-chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H6ClF2N3/c11-10-14-4-3-9(16-10)15-6-1-2-7(12)8(13)5-6/h1-5H,(H,14,15,16) |
InChI Key |
YPHPAXLHNSUNAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2)Cl)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Details
- Reagents :
- 3,4-Difluoroaniline (aromatic amine)
- 2-Chloropyrimidine (heterocyclic halide)
- Catalyst/Base : Potassium carbonate (K₂CO₃) or other bases
- Solvent : Dimethylformamide (DMF) or similar polar aprotic solvents
- Temperature : Elevated temperatures (~100–120 °C) to facilitate the reaction
General Procedure
- Mix 3,4-difluoroaniline and 2-chloropyrimidine in a suitable solvent like DMF.
- Add a base such as potassium carbonate to deprotonate the amine group and enhance nucleophilicity.
- Heat the reaction mixture under reflux conditions for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture and isolate the product through filtration or extraction.
- Purify the crude product via recrystallization or chromatography.
This method yields the target compound with high efficiency under controlled conditions.
Industrial Production Methods
For large-scale synthesis, industrial methods optimize reaction conditions to improve yield and scalability.
Key Features
- Use of continuous flow reactors for better control over temperature and reaction kinetics.
- Automated systems to ensure reproducibility and reduce human error.
- Enhanced purification techniques such as column chromatography or recrystallization to achieve pharmaceutical-grade purity.
Example Process
- Combine reactants in a continuous flow system with precise control over reagent addition rates.
- Maintain a consistent reaction temperature using automated heating systems.
- Employ inline monitoring techniques such as High-Performance Liquid Chromatography (HPLC) to track product formation.
- Isolate and purify the product using industrial-scale equipment like centrifuges or crystallizers.
Alternative Approaches
Some alternative methods have been explored to synthesize similar pyrimidine derivatives, which could be adapted for this compound.
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times while maintaining high yields:
Solvent-Free Synthesis
Eco-friendly approaches involve solvent-free conditions:
- Mix solid reactants with a catalytic amount of base.
- Heat under controlled conditions without using solvents.
- Isolate the product after completion.
Challenges in Synthesis
The preparation of this compound involves challenges such as:
- Ensuring selective substitution on the pyrimidine ring without side reactions.
- Managing high temperatures required for effective nucleophilic substitution.
- Achieving high purity through efficient purification techniques.
Data Table: Reaction Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Reactants | 3,4-Difluoroaniline, 2-Chloropyrimidine |
| Catalyst/Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | ~100–120 °C |
| Reaction Time | Several hours (~6–8 h) |
| Purification Method | Recrystallization/Chromatography |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .
Scientific Research Applications
2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can bind to receptors and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electron-Withdrawing Groups : The 3,4-difluorophenyl group in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in . This may balance reactivity and metabolic stability.
- Aromatic System Modifications : Pyrido-fused analogs (e.g., ) exhibit larger π-systems, which could enhance stacking interactions with biological targets but may reduce solubility.
Physicochemical Properties
| Property | This compound | 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine | 2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine |
|---|---|---|---|
| Molecular Weight | ~255.6 (estimated) | 273.64 | 267.74 |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~2.9 (moderate, with thioether) |
| Hydrogen Bonding | Two H-bond acceptors (N, F) | Three H-bond acceptors (N, F, CF₃) | Two H-bond acceptors (N, S) |
Notes:
Biological Activity
2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a chloro group and a difluorophenyl moiety. The synthesis typically involves the reaction of 3,4-difluoroaniline with pyrimidine derivatives under controlled conditions. The following table summarizes the synthetic routes:
| Step | Description |
|---|---|
| Starting Materials | 3,4-Difluoroaniline, pyrimidine derivatives |
| Reagents | Chloroacetyl chloride, triethylamine |
| Solvent | Dichloromethane |
| Purification | Recrystallization or column chromatography |
The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and receptors. It is hypothesized that the chloro group facilitates covalent bonding with nucleophilic residues in proteins, potentially inhibiting their function. The difluorophenyl and pyrimidine groups contribute to the binding affinity and specificity of the compound towards various targets.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. A notable study evaluated its effects against leukemia and lymphoma cells, demonstrating a strong inhibitory effect at low concentrations.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For example, it has shown promising results as an inhibitor for Bcr-Abl and FLT3-ITD kinases, which are critical in certain types of leukemia. The following table summarizes the inhibitory activity:
| Target Kinase | IC50 (μM) |
|---|---|
| Bcr-Abl | 0.070 |
| FLT3-ITD | 0.038 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Preliminary studies indicate that it may inhibit COX enzymes, which play a crucial role in inflammation pathways.
Case Studies
- Inhibition of Leukemia Cell Proliferation : A study reported that treatment with this compound resulted in a significant reduction in cell viability in HL60 and K562 leukemia cell lines.
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to the active sites of target kinases, providing insights into its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
